
Hexyl 2-cyanoacrylate
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Overview
Description
Hexyl 2-cyanoacrylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medical Applications
Hexyl 2-cyanoacrylate has been utilized in numerous medical fields:
Surgical Adhesive
- General Surgery : It is frequently used for skin closure in surgical procedures. Studies have shown that this compound can reduce postoperative pain and improve patient satisfaction compared to traditional suturing techniques. For instance, in inguinal hernia repairs using the Lichtenstein technique, patients experienced less acute pain when treated with this compound compared to sutures .
- Orthopedic Surgery : This adhesive is employed for securing prosthetic meshes in abdominal wall repairs. Research indicates that it provides optimal fixation without significant complications, demonstrating good biocompatibility .
Dental Applications
- Periodontics : this compound has been used for fixing resorbable membranes in guided tissue regeneration procedures. Clinical cases have reported successful outcomes with minimal complications .
- Oral Surgery : It is effective for closing intraoral wounds and has been utilized in various dental surgeries, including apicectomy and mucogingival grafts .
Ophthalmic Surgery
- In ophthalmology, this compound is used for sealing corneal perforations and lacerations, contributing to enhanced healing processes .
Case Study 1: Inguinal Hernia Repair
A randomized controlled trial involving 58 patients compared the use of this compound with traditional sutures for mesh fixation during inguinal hernia repair. Results indicated that the use of this compound significantly reduced postoperative pain (mean NRS score of 5.7 vs. 6.5) and decreased the duration of surgery (64.5 min vs. 73.3 min) without increasing complications or recurrence rates .
Case Study 2: Oral Surgery
In a study evaluating the use of cyanoacrylate adhesives in oral surgeries, patients reported high satisfaction levels regarding scarring when this compound was applied for wound closure after head and neck surgeries . The adhesive demonstrated effective healing with minimal inflammation.
Comparative Analysis of Cyanoacrylates
Property | This compound | Butyl Cyanoacrylate | Methyl Cyanoacrylate |
---|---|---|---|
Tensile Strength | High | Moderate | Low |
Histotoxicity | Low | Moderate | High |
Application Areas | Surgical closures | Endovascular procedures | General adhesive uses |
Postoperative Pain Level | Lower | Moderate | Higher |
Properties
CAS No. |
3578-06-1 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
hexyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-3-4-5-6-7-13-10(12)9(2)8-11/h2-7H2,1H3 |
InChI Key |
XDZLHTBOHLGGCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C(=C)C#N |
Canonical SMILES |
CCCCCCOC(=O)C(=C)C#N |
Key on ui other cas no. |
3578-06-1 |
Synonyms |
hexyl cyanoacrylate polymer PHCA poly(hexyl-2-cyanoacrylate) polyhexyl cyanoacrylate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.